[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
Description
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZYSWMJJNYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound are being explored as potential inhibitors of specific enzymes involved in disease pathways.
Case Study: Inhibition of Enzyme Activity
A study investigated the compound's ability to inhibit proteases, which are crucial in various diseases. The results indicated that [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine could form reversible covalent bonds with active site residues, thereby inhibiting enzyme function effectively.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling : Used to form carbon-carbon bonds.
- Nucleophilic Substitution : Facilitates the introduction of different functional groups.
Table: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Suzuki Coupling | Coupling with aryl boronic acids | 85 |
| Nucleophilic Substitution | Reaction with alkyl halides | 90 |
| Oxidation | Conversion to pyridine N-oxide | 75 |
Materials Science
The compound is also being investigated for its potential use in materials science, particularly in the development of advanced polymers and catalysts. Its unique structure can impart desirable properties to materials, such as increased thermal stability and enhanced mechanical strength.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties. This makes it a candidate for applications in coatings and composite materials.
Mechanism of Action
The mechanism of action of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Key Differences vs. Target Compound |
|---|---|---|---|---|
| [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine | C₁₁H₁₆N₂O₂ | 208.26 | Pyridine + THP-4-yloxy + methylamine | Reference compound |
| tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate HCl | C₁₄H₂₅ClN₂O₂ | 288.82 | Spirocyclic amine + tert-butyl ester | Bulkier, spirocyclic core; ester group |
| N-Methyltetrahydro-2H-pyran-4-amine | C₆H₁₃NO | 115.17 | THP ring + methylamine | No pyridine; smaller size |
| 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine | C₁₀H₁₃N₃ | 175.23 | Pyridine + tetrahydropyridine | Amine on pyridine; unsaturated N-heterocycle |
| 6-(Tetrahydrofuran-3-yl)-4-(dioxaborolanyl)pyridin-2-amine | C₁₄H₂₂BNO₄ | 291.15 | Pyridine + tetrahydrofuran + boronate ester | Boronate group; furan vs. pyran substituent |
Key Observations :
- The target compound’s THP-4-yloxy group introduces a polar ether linkage absent in analogs like the spirocyclic amine () or N-Methyltetrahydro-2H-pyran-4-amine ().
- Compared to 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine (), the THP-4-yloxy group may confer greater metabolic stability due to reduced unsaturation .
Biological Activity
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on various studies and patents.
Chemical Structure
The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiparasitic Activity : Some derivatives have shown effectiveness against malaria parasites by targeting specific enzymes involved in parasite metabolism, such as PfATP4 .
- Neurotransmitter Transport : Related compounds have been studied for their affinity towards neurotransmitter transporters, which may suggest potential applications in neuropharmacology .
The mechanisms through which this compound exerts its effects are still under investigation. However, insights from related compounds suggest the following:
- Inhibition of Enzymatic Activity : Compounds targeting PfATP4 show inhibition of sodium-dependent ATPase activity, impacting the survival of malaria parasites .
- Transporter Interaction : Similar structures have been noted for their interactions with dopamine and serotonin transporters, indicating a role in modulating neurotransmitter levels in the brain .
Research Findings
Recent studies and patents have provided valuable data on the biological activity of this compound. Key findings include:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiparasitic | Inhibits PfATP4-associated Na-ATPase | |
| Neurotransmitter Modulation | Affinity for DAT and SERT | |
| Metabolic Stability | Enhanced by structural modifications |
Case Studies
- Antimalarial Efficacy : A study demonstrated that derivatives of this compound showed significant reductions in parasitemia in mouse models infected with Plasmodium berghei, indicating potential for further development as an antimalarial agent .
- Transporter Affinity : Research on similar compounds revealed that modifications in the side chains could enhance selectivity towards serotonin and norepinephrine transporters, suggesting therapeutic avenues for mood disorders .
Q & A
Q. What are the recommended synthetic routes for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, and how can reaction conditions be optimized?
A practical approach involves coupling a pyridine derivative with tetrahydro-2H-pyran-4-yl ether. For example, nucleophilic substitution of a chloropyridine intermediate with tetrahydro-2H-pyran-4-ol under basic conditions (e.g., NaH in DMF at 60°C) can yield the ether intermediate. Subsequent reductive amination (e.g., NaBH3CN with methylamine) introduces the methylamine group. Optimization should focus on solvent polarity (DMF vs. THF), reaction time (monitored by TLC/HPLC), and catalyst selection to reduce byproducts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Combine multiple analytical techniques:
- NMR : Compare - and -NMR shifts with analogous pyridine derivatives (e.g., [6-methoxypyridin-3-yl]methylamine, where methoxy groups show characteristic downfield shifts) .
- LCMS : Validate molecular weight (e.g., exact mass ≈ 224.2 g/mol for ) and monitor purity (>95% by HPLC with UV detection at 254 nm) .
- FTIR : Confirm ether (C-O-C stretch ~1100 cm) and amine (N-H stretch ~3300 cm) functionalities .
Q. What are the critical solubility and stability considerations for this compound in biological assays?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Pyridine derivatives often require co-solvents due to hydrophobic substituents .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via HPLC. Amine groups may oxidize; use antioxidants (e.g., BHT) in storage .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral analogs of this compound?
Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane:isopropanol (90:10) mobile phases. Alternatively, synthesize diastereomers using chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) and resolve via crystallization . Validate enantiopurity via polarimetry and chiral HPLC (e.g., >99% ee) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to nicotinic acetylcholine receptors?
- Docking studies : Use AutoDock Vina with α4β2 nAChR crystal structures (PDB: 6CNJ). Focus on hydrogen bonding between the pyridine nitrogen and receptor residues (e.g., Tyr195).
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) over 100 ns trajectories .
- QSAR : Coramine substituent effects (e.g., tetrahydro-2H-pyran-4-yloxy vs. cyclohexyloxy) on binding using Hammett constants .
Q. How can metabolic pathways of this compound be elucidated in vitro?
- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Identify metabolites via UPLC-QTOF (e.g., oxidative dealkylation of the pyran ring or N-demethylation) .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. What strategies mitigate contradictions in bioactivity data across cell-based vs. in vivo models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Poor CNS penetration (logP < 2) may explain discrepancies in neuroactivity studies .
- Off-target screening : Use kinase/GPCR panels (e.g., Eurofins LeadProfilingScreen) to identify confounding interactions .
Methodological Challenges and Solutions
Q. How to address low yields in the final reductive amination step?
- Alternative reducing agents : Replace NaBH3CN with STAB (NaBH(OAc)) to improve selectivity for secondary amines.
- Protection/deprotection : Temporarily protect the pyridine nitrogen with Boc groups to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
